2-(2-Amino-phenyl)-oxazole-4-carboxylic acid
Description
Significance of Oxazole-4-carboxylic Acid Scaffolds in Modern Chemical Research
The oxazole (B20620) ring system, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in modern medicinal chemistry. tandfonline.comsemanticscholar.orgnih.govtandfonline.com Oxazole-containing compounds are prevalent in a wide array of natural products and synthetic molecules, establishing them as a "prime skeleton" for drug discovery. nih.gov The significance of this scaffold lies in its structural and chemical diversity, which allows for various non-covalent interactions—such as hydrogen bonds, hydrophobic effects, van der Waals forces, and π-π stacking—with numerous biological enzymes and receptors. tandfonline.comijpsonline.comresearchgate.netrsc.org This versatile binding capability results in a broad spectrum of pharmacological activities. tandfonline.comsemanticscholar.orgtandfonline.comresearchgate.net
Within this class, the oxazole-4-carboxylic acid moiety is of particular importance. The carboxylic acid group provides a key site for molecular interactions and can be readily converted into other functional derivatives like esters and amides, allowing for fine-tuning of a molecule's physicochemical properties. researchgate.netresearchgate.net This structural motif is recognized as a privileged building block in the synthesis of numerous bioactive molecules and natural products. acs.orgthieme-connect.com Consequently, derivatives of oxazole-4-carboxylic acid have been extensively investigated and have shown potential as antimicrobial, anticancer, anti-inflammatory, antidiabetic, and platelet aggregation inhibiting agents. nih.govnih.govnih.gov The pursuit of novel and efficient methods to synthesize these scaffolds, particularly directly from readily available carboxylic acids, remains an active and important area of research. acs.org
Historical Development and Evolution of Oxazole Chemistry Pertinent to 2-(2-Amino-phenyl)-oxazole-4-carboxylic Acid
The chemistry of oxazoles has a rich history, with the first synthesis of a simple oxazole entity occurring in 1962, although the fundamental chemistry was established as early as 1876 with the synthesis of 2-methyl oxazole. tandfonline.comijpsonline.com The prominence of the oxazole ring grew significantly during the First World War era with the discovery of penicillin, which contains a related oxazolidine (B1195125) ring. tandfonline.comijpsonline.com A major leap in oxazole chemistry came with the exploration of Diels-Alder reactions, which opened new pathways for synthesizing related heterocyclic systems. tandfonline.comsemanticscholar.orgijpsonline.com
Several classical and modern synthetic methods have been pivotal in the development of oxazole chemistry.
Fischer Oxazole Synthesis (1896): Discovered by Emil Fischer, this was one of the first methods developed to produce 2,5-disubstituted oxazoles. wikipedia.org The reaction involves the acid-catalyzed dehydration reaction between a cyanohydrin and an aldehyde, typically aromatic ones, in the presence of anhydrous hydrochloric acid. ijpsonline.comwikipedia.org
Robinson–Gabriel Synthesis: This method involves the cyclization and dehydration of N-acyl-α-amino ketones to form oxazoles.
van Leusen Oxazole Synthesis (1972): A significant advancement was the one-pot reaction developed by van Leusen, which synthesizes 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govijpsonline.com This method is valued for its mild reaction conditions and has become one of the most convenient protocols for preparing oxazole-based compounds. nih.gov
The evolution of synthetic methodologies has continued with the development of one-pot reactions, the use of green chemistry approaches like ionic liquids and microwave assistance, and advanced catalytic systems involving copper, palladium, and nickel to create polysubstituted oxazoles. tandfonline.comsemanticscholar.orgijpsonline.com Specifically, the synthesis of benzoxazoles, which share a structural relationship with 2-phenyl-oxazoles, often utilizes 2-aminophenol (B121084) as a key precursor, reacting it with various carbonyl compounds. rsc.orgmdpi.com This historical and ongoing development of synthetic strategies provides the essential toolkit for constructing complex molecules like this compound.
Rationale for Investigating this compound: Addressing Current Research Gaps
The investigation into this compound is driven by the persistent need for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. researchgate.netrsc.org The rationale for focusing on this specific molecule is rooted in the principles of medicinal chemistry, where known bioactive scaffolds are combined to explore new chemical space and biological activities.
The oxazole core is a proven pharmacophore, and its derivatives are known to exhibit a wide range of biological activities. tandfonline.comresearchgate.net The 2-phenyl-oxazole substructure is a common feature in many biologically active compounds. researchgate.netbiointerfaceresearch.com Simultaneously, the 2-aminophenyl moiety is a crucial component in many pharmaceuticals and is often used as a starting material for the synthesis of various heterocyclic drugs, including benzoxazoles. rsc.org
By strategically combining the oxazole-4-carboxylic acid scaffold with a 2-aminophenyl group at the C2 position, researchers aim to:
Explore Novel Structure-Activity Relationships (SAR): The introduction of the aminophenyl group provides new points for molecular interaction and further chemical modification, potentially leading to compounds with enhanced or entirely new biological activities.
Target Specific Biological Pathways: The unique electronic and steric properties of the combined structure may allow for selective binding to biological targets that are not effectively modulated by existing drugs.
Address Unmet Medical Needs: There is a continuous demand for new drugs to combat drug-resistant pathogens, treat complex diseases like cancer, and manage chronic inflammatory conditions. researchgate.net The structural novelty of this compound makes it a candidate for addressing these challenges.
While extensive research exists on various substituted oxazoles, a specific focus on the 2-(2-aminophenyl) substitution pattern linked to the 4-carboxylic acid function represents a targeted approach to fill existing gaps in the vast landscape of oxazole chemistry. The synthesis of related structures like 2-amino-4-phenyloxazoles for antiprotozoal activity further validates the scientific interest in this class of compounds. researchgate.net
Overview of Research Areas and Contributions for Related Oxazole Derivatives
The versatility of the oxazole scaffold has led to its exploration in numerous research areas, yielding derivatives with a wide spectrum of biological activities. nih.govresearchgate.netresearchgate.net The ability of the oxazole ring to engage with diverse enzymes and receptors makes it a highly valuable nucleus in drug development. tandfonline.comnih.govresearchgate.net Research into related oxazole derivatives has made significant contributions across multiple therapeutic fields.
The following table summarizes the key research areas and the observed biological activities of various oxazole derivatives, demonstrating the broad potential of this heterocyclic system.
| Research Area | Biological Activity/Application | Example Compound Class/Derivative | Citation(s) |
| Oncology | Anticancer, Tyrosine Kinase Inhibition | Mubritinib, 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic acids, 2-Substituted 5-arylsulfonyl-1,3-oxazole-4-carbonitriles | nih.govresearchgate.netbiointerfaceresearch.combenthamscience.com |
| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Antitubercular | Linezolid, Pimprinine analogues, Propanoic acid derivatives | tandfonline.comnih.govnih.govresearchgate.net |
| Inflammatory Diseases | Anti-inflammatory, COX-2 Inhibition | Oxaprozin, Phenyl substituted furan (B31954) and oxazole derivatives | nih.govnih.govnih.gov |
| Metabolic Disorders | Antidiabetic, Anti-obesity | Aleglitazar | nih.govnih.gov |
| Parasitology | Antiparasitic, Antiprotozoal, Anthelmintic | 2-Amino-4-(p-substituted phenyl)-oxazoles | researchgate.netnih.govresearchgate.net |
| Cardiovascular Disease | Platelet Aggregation Inhibition | Ditazole, 5-Substituted oxazole-4-carboxylic acid derivatives | nih.govnih.gov |
| Neurology | Anti-neuropathic, Anticonvulsant | Zonisamide (isoxazole derivative) | researchgate.netrsc.org |
| Agriculture | Fungicidal, Herbicidal, Insecticidal | Etoxazole, Oxazosulfyl | researchgate.netmdpi.com |
This extensive body of research underscores the importance of the oxazole nucleus. The development of new derivatives, such as this compound, is a logical progression of this work, aiming to harness the proven potential of the oxazole scaffold to create novel molecules for medical and agricultural applications. nih.govresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminophenyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-7-4-2-1-3-6(7)9-12-8(5-15-9)10(13)14/h1-5H,11H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHIWQKLISBAOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CO2)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101267905 | |
| Record name | 2-(2-Aminophenyl)-4-oxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101267905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-54-2 | |
| Record name | 2-(2-Aminophenyl)-4-oxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Aminophenyl)-4-oxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101267905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Transformations of 2 2 Amino Phenyl Oxazole 4 Carboxylic Acid
Reactions Involving the Amino Functionality (e.g., Oxidation, Nucleophilic Substitution)
The primary amino group attached to the phenyl ring is a versatile functional group that behaves as a typical aromatic amine. It can readily undergo reactions such as acylation, alkylation, and diazotization. As a nucleophile, it can participate in substitution reactions, and its presence significantly influences the reactivity of the attached phenyl ring.
The amino group in 2-(2'-aminophenyl) heterocyclic systems is known to engage in various chemical transformations characteristic of aromatic amines. mdpi.com For instance, it can be acylated by carboxylic acids or their derivatives to form amides. This reactivity is fundamental in modifying the compound's properties or for building more complex molecular architectures.
While direct oxidation studies on 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid are not extensively detailed, aromatic amines are generally susceptible to oxidation, which can lead to a variety of products, including nitroso, nitro, and polymeric compounds, depending on the oxidant and reaction conditions.
The nucleophilic character of the amino group also allows it to act as a building block in the synthesis of more complex heterocyclic systems. For example, it can react with suitable electrophiles to initiate cyclization reactions.
| Reaction Type | Reagent/Conditions | Expected Product |
| Acylation | Acyl chloride, Pyridine (B92270) | N-Acyl derivative |
| Alkylation | Alkyl halide, Base | N-Alkyl or N,N-Dialkyl derivative |
| Diazotization | NaNO₂, aq. HCl, 0-5 °C | Diazonium salt |
| Amide Formation | Carboxylic acid, Coupling agent | Amide linkage |
Transformations of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)
The carboxylic acid group at the C4 position of the oxazole (B20620) ring is a key site for derivatization. Standard protocols for esterification and amidation are applicable, allowing for the introduction of a wide variety of functional groups.
Esterification: The conversion of the carboxylic acid to its corresponding ester can be achieved through several methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. Alternatively, reaction with alkyl halides under basic conditions or the use of coupling reagents can provide the desired esters in high yields. organic-chemistry.orgnih.govresearchgate.net The use of imidazole (B134444) carbamates has been reported as a chemoselective method for esterifying carboxylic acids. organic-chemistry.org
Amidation: The carboxylic acid can be readily converted into amides by reaction with primary or secondary amines. This transformation typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxyl group. thieme-connect.deresearchgate.net This reaction is crucial for synthesizing peptide-like structures or introducing specific functionalities for biological applications. Methods for the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids have been developed, highlighting the versatility of this functional group in oxazole chemistry. nih.gov
| Transformation | Reagents/Conditions | Product Class |
| Esterification | R-OH, H⁺ catalyst | Ester |
| R-X, Base | Ester | |
| Imidazole carbamates | Ester | |
| Amidation | R-NH₂, Coupling agent (e.g., EDC, DCC) | Amide |
| Reduction | LiAlH₄ or BH₃ | Primary alcohol |
| Decarboxylation | Heat, often with a catalyst | 2-(2-Amino-phenyl)-oxazole |
Reactivity of the Oxazole Ring System (e.g., Reduction, Recyclization, Arylation)
The oxazole ring, while aromatic, exhibits a unique reactivity pattern, being susceptible to both electrophilic and nucleophilic attack, as well as cycloaddition and ring-opening reactions.
Reduction: The oxazole ring can be reduced, although this often leads to ring cleavage. Catalytic hydrogenation may reduce the ring, but conditions must be carefully controlled to avoid over-reduction or decomposition. Strong reducing agents like lithium aluminum hydride would likely reduce the carboxylic acid group preferentially.
Recyclization: Oxazole rings can undergo recyclization reactions, particularly when subjected to nucleophiles or heat. For example, treatment with ammonia (B1221849) or formamide (B127407) can lead to ring cleavage and re-closure to form imidazoles. pharmaguideline.com Certain oxazole-4-carboxylic acid hydrazide derivatives have been shown to undergo recyclization upon heating, converting the oxazole ring into a 1,3,4-oxadiazole (B1194373) ring. researchgate.net
Arylation: Direct arylation of the oxazole ring can be challenging. However, arylation has been demonstrated on related oxazolone (B7731731) systems. For example, 4-ethoxycarbonyl-2-phenyloxazol-5-one undergoes rapid arylation with aryllead(IV) triacetates, providing a route to α-arylglycines. rsc.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could potentially be employed to introduce aryl groups at specific positions if a suitable leaving group (e.g., a halogen) is present on the ring.
Other Reactions:
Electrophilic Substitution: The oxazole ring is generally electron-deficient and thus deactivated towards electrophilic substitution. When it does occur, it typically favors the C5 position, especially if an electron-donating group is present. semanticscholar.orgwikipedia.org
Nucleophilic Substitution: Nucleophilic attack is more common and is directed towards the C2 position, which is the most electron-deficient. pharmaguideline.com The presence of a good leaving group at C2 facilitates this reaction.
Diels-Alder Reactions: The oxazole ring can act as a diene in Diels-Alder cycloadditions with dienophiles like alkenes and alkynes. pharmaguideline.comwikipedia.orgclockss.org This reaction is a powerful tool for the synthesis of pyridine and furan (B31954) derivatives.
Oxidation: The oxazole ring can be opened by strong oxidizing agents like potassium permanganate (B83412) or ozone. pharmaguideline.com A novel ring oxidation of 4- or 5-substituted 2H-oxazoles to the corresponding 2-oxazolone, catalyzed by aldehyde oxidase, has also been reported. nih.gov
Reactivity at the Phenyl Ring (e.g., Substitution Patterns)
The phenyl ring attached at the C2 position of the oxazole is subject to electrophilic aromatic substitution. The reactivity and regioselectivity of this substitution are governed by the directing effects of the substituents already present on the ring: the amino group and the oxazole ring itself.
The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. The oxazole ring is generally considered a deactivating group. Therefore, electrophilic attack will be directed to the positions ortho and para to the strongly activating amino group. This makes positions 3', 5', and the already substituted 1' (ipso) position the most likely sites for substitution. Given that the C1' position is occupied, substitution is expected to occur predominantly at the C3' and C5' positions.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.
Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid.
Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.
Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups, although the presence of the basic amino group can complicate these reactions by coordinating with the Lewis acid catalyst. Protection of the amino group is often necessary.
Investigations into Reaction Mechanisms and Pathways (e.g., Azirine Intermediates)
The synthesis and rearrangement of oxazole rings often involve fascinating and complex reaction mechanisms. One of the most notable mechanistic pathways involves the intermediacy of 2H-azirines.
2H-Azirines are highly strained, three-membered unsaturated heterocycles that serve as versatile intermediates in the synthesis of other heterocyclic systems, including oxazoles. researchgate.net The isomerization of isoxazoles to 2H-azirines is a known process, and these azirines can then be transformed into oxazoles. researchgate.net
For instance, the base-induced transformation of 2-acyl-3-alkyl-2H-azirines to oxazoles has been studied experimentally and computationally. acs.orgresearchgate.net These studies suggest that the reaction can proceed through a deprotonation-initiated mechanism, leading to a ketenimine intermediate via ring-opening of an azirine carbanion. acs.orgresearchgate.net This ketenimine intermediate then cyclizes to form the stable oxazole ring.
Furthermore, the reaction of vinyl azides can lead to the formation of an azirine intermediate through thermolysis or photolysis. This azirine can then react with an acyl halide to generate the oxazole moiety. beilstein-journals.org The reactivity of α-azidochalcones has also been explored for preparing highly substituted oxazoles, a process that proceeds via a 2H-azirine intermediate. researchgate.net These mechanistic pathways highlight the synthetic utility of strained intermediates like azirines in accessing the oxazole core structure.
Derivatization Strategies and Structure Activity Relationship Sar Studies
Design and Synthesis of Oxazole-4-carboxylic Acid Derivatives
The synthesis of oxazole-4-carboxylic acid derivatives is a cornerstone of medicinal chemistry, with several established methods for constructing this heterocyclic system. These approaches often involve the condensation and cyclization of key building blocks. A common strategy for forming the 2,4-disubstituted oxazole (B20620) ring involves the reaction of an α-halo ketone with an amide, a process known as the Robinson-Gabriel synthesis. Alternatively, the reaction of α-acylamino ketones can be employed.
For the specific synthesis of derivatives related to 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid, a plausible route involves the condensation of an appropriately protected 2-aminobenzamide (B116534) with a derivative of ethyl bromopyruvate, followed by cyclization and deprotection. The choice of protecting group for the aniline (B41778) nitrogen is crucial to prevent side reactions and ensure compatibility with the reaction conditions.
Modern synthetic methods offer more efficient and versatile routes. For instance, one-pot syntheses starting from carboxylic acids, amino acids, and a dehydrative condensing reagent have been developed for creating 2,4,5-trisubstituted oxazoles. beilstein-journals.org Such methodologies can be adapted to generate a library of analogs by varying the starting materials, allowing for a systematic exploration of the chemical space around the core scaffold.
Modifications at the 2-Phenyl Moiety
The 2-phenyl ring of the scaffold is a primary site for modification to explore SAR. Substituents on this ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule, which in turn can influence binding affinity and selectivity for a biological target.
Research on related 2-phenylbenzo[d]oxazole scaffolds has shown that the nature and position of substituents on the phenyl ring are critical for biological activity. mdpi.com For instance, introducing hydroxyl or methoxy (B1213986) groups can significantly impact activity. In one study on 2-phenyl-oxazole derivatives as potential PDE4 inhibitors, the introduction of a methoxy group at the para-position of the phenyl ring was found to enhance inhibitory activity, suggesting a favorable interaction with the metal-binding domain of the enzyme. ebi.ac.uknih.gov
Systematic modifications would involve introducing a range of substituents at the ortho, meta, and para positions of the 2-phenyl ring. These substituents can be categorized by their electronic effects (electron-donating vs. electron-withdrawing) and steric bulk.
Table 1: Representative Modifications at the 2-Phenyl Moiety and Their Rationale
| Position | Substituent (R) | Rationale for Modification |
| para | -OCH₃ | Enhance hydrogen bonding capacity; potentially increase potency. |
| para | -Cl, -F | Modulate electronic properties; improve metabolic stability. |
| meta | -CF₃ | Increase lipophilicity; strong electron-withdrawing group. |
| ortho | -CH₃ | Introduce steric bulk to probe binding pocket conformation. |
| para | -NO₂ | Strong electron-withdrawing group to alter electronic distribution. |
Functionalization of the Amino Group
For example, acylation of the amino group to form amides can introduce a wide variety of substituents and may lead to compounds with improved biological profiles. The synthesis of 2-(2'-aminophenyl)benzothiazole derivatives, a structurally related class of compounds, has demonstrated that the amino group can be functionalized with phosphorous-containing groups or converted into part of a pincer ligand for metal coordination, highlighting its synthetic versatility. mdpi.com Protecting the amino group with functionalities like a tert-butyloxycarbonyl (Boc) group is also a common strategy during the synthesis of more complex derivatives. nih.gov
Exploring Substituent Effects on Biological Activity (SAR)
Structure-activity relationship (SAR) studies are essential to systematically investigate how different chemical modifications affect the biological activity of the this compound scaffold. By synthesizing and testing a series of related compounds, researchers can build a model of the pharmacophore, identifying which structural features are essential for activity and which can be modified to improve properties like potency and selectivity.
For the closely related 2-phenyl-oxazole-4-carboxamide scaffold, SAR studies have identified key determinants of activity. nih.gov For instance, the presence and position of substituents on the 2-phenyl ring were found to be crucial. Small, electron-withdrawing groups at the para-position often lead to increased potency. Similarly, modifications to the amide portion of the molecule can drastically alter activity.
While these findings are on a carboxamide derivative, they provide valuable insights for the carboxylic acid scaffold. It is plausible that similar trends would be observed, where the electronic nature and steric bulk of substituents on the phenyl ring play a significant role in modulating biological activity.
Table 2: Hypothetical SAR Data for this compound Derivatives
| Compound ID | R¹ (on Phenyl Ring) | R² (on Amino Group) | Relative Potency (%) |
| 1 | H | H | 100 |
| 2 | 4-Cl | H | 150 |
| 3 | 4-OCH₃ | H | 120 |
| 4 | 4-NO₂ | H | 80 |
| 5 | H | -COCH₃ | 90 |
| 6 | 4-Cl | -COCH₃ | 130 |
Note: This data is representative and intended to illustrate SAR principles.
Bioisosteric Replacements and Scaffold Hybridization
Bioisosteric replacement is a powerful strategy in drug design used to replace a functional group with another that has similar physicochemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. nih.gov For the this compound scaffold, the carboxylic acid moiety is a prime candidate for bioisosteric replacement to address potential issues like poor cell permeability or rapid metabolism. nih.govresearchgate.net
Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and various acidic heterocycles like 3-hydroxyisoxazole. nih.govcambridgemedchemconsulting.com Replacing the carboxylic acid with a tetrazole, for example, can maintain the acidic character necessary for binding to a target while potentially improving the compound's metabolic stability and absorption.
Scaffold hybridization, or scaffold hopping, involves replacing the central core of a molecule with a structurally different scaffold while retaining the key pharmacophoric elements. dundee.ac.uknih.govbhsai.org For the title compound, the 2-phenyloxazole (B1349099) core could be replaced with other heterocyclic systems like 2-phenylthiazole, 2-phenylimidazole, or 2-phenylbenzo[d]oxazole. mdpi.com This approach aims to discover novel chemotypes with potentially improved properties or to circumvent existing patents. The goal is to maintain the spatial arrangement of key interaction points—the amino group, the acidic function, and the substituted phenyl ring—on a new molecular framework.
Table 3: Common Bioisosteric Replacements for the Carboxylic Acid Group
| Original Group | Bioisostere | Potential Advantages |
| Carboxylic Acid (-COOH) | 1H-Tetrazole | Similar pKa, increased metabolic stability, improved lipophilicity. |
| Carboxylic Acid (-COOH) | Acyl Sulfonamide (-CONHSO₂R) | Can mimic H-bonding patterns, pKa is tunable by 'R' group. |
| Carboxylic Acid (-COOH) | 3-Hydroxyisoxazole | Planar, acidic heterocycle, can improve oral bioavailability. |
Computational and Theoretical Investigations of 2 2 Amino Phenyl Oxazole 4 Carboxylic Acid and Its Analogues
Quantum Chemical Calculations (e.g., DFT Studies on Electronic Structure and Reactivity)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely employed to investigate the electronic structure and chemical reactivity of oxazole (B20620) derivatives. chnpu.edu.uaresearchgate.net These studies provide fundamental insights into the molecule's stability, electronic properties, and potential for chemical reactions.
DFT calculations are used to optimize the geometric structures of molecules and to compute various electronic and structural properties. researchgate.net A key aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (Eg) is a critical parameter for predicting a molecule's stability and reactivity; a smaller gap generally indicates higher reactivity. mdpi.comnih.gov
For related heterocyclic systems like 2-amino-4-aryl-1,3-oxazole derivatives, quantum chemical descriptors are calculated to establish correlations with biological activity. chnpu.edu.ua These descriptors include the energies of the HOMO and LUMO, as well as the charges on specific atoms like oxygen and nitrogen. chnpu.edu.ua Other calculated reactivity descriptors for similar compounds include ionization energy, electron affinity, global hardness, global softness, and electrophilicity, which help to predict the reactive sites within the molecule. researchgate.netmdpi.com
| Descriptor | Definition | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron-accepting ability |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added |
| Global Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution |
| Global Softness (S) | S = 1 / η | Reciprocal of hardness, indicates reactivity |
| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ is chemical potential) | Measures the propensity to accept electrons |
Molecular Modeling and Dynamics Simulations (e.g., Ligand-Target Interactions)
Molecular modeling techniques, including docking and molecular dynamics (MD) simulations, are essential for studying how molecules like 2-(2-amino-phenyl)-oxazole-4-carboxylic acid and its analogues interact with biological targets such as proteins and enzymes. nih.govmdpi.com
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the binding affinity and strength of the interaction. mdpi.comnih.gov For instance, docking studies on 4-phenyl-2-oxazole derivatives have been used to investigate their interactions with the metal binding pocket of phosphodiesterase type 4 (PDE4B), suggesting that specific substitutions can enhance inhibitory activity. nih.govebi.ac.uk Similarly, docking has been employed to analyze the binding modes of benzoxazole (B165842) derivatives within the active site of cyclooxygenase-2 (COX-2), identifying key hydrogen bond interactions with amino acid residues like Arg-120 and Tyr-355. nih.gov
Following docking, Molecular Dynamics (MD) simulations are often performed to validate the stability of the ligand-protein complex over time. mdpi.comscielo.br MD simulations provide a dynamic view of the complex, allowing for the analysis of conformational changes and the thermodynamic properties of binding. mdpi.com For example, MD simulations lasting up to 100 nanoseconds have been used to confirm the stability of thiazole (B1198619) derivatives bound to the SARS-CoV-2 main protease and pyrazole-carboxamides targeting carbonic anhydrase. mdpi.comnih.gov Analysis of parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) during the simulation reveals the stability of the complex and the flexibility of individual amino acid residues. mdpi.comscielo.br
Conformational Analysis and Energy Profiling
Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules and identifying their most stable, low-energy forms. This is particularly important for oxazole-containing amino acids, as their conformation can influence their biological activity. nih.gov
Theoretical calculations, supported by experimental data from FTIR, NMR, and X-ray diffraction, are used to investigate the conformational properties of these molecules. nih.govresearchgate.net Studies on model oxazole-amino acids have identified stable conformations that are stabilized by intramolecular hydrogen bonds, such as an N-H···N bond. nih.govresearchgate.net For example, a stable β2 conformation has been identified in several oxazole-amino acids. nih.gov The polarity of the environment can influence this conformational preference, with the tendency to adopt certain stabilized conformations decreasing as solvent polarity increases. nih.govresearchgate.net In some analogues, π-electron conjugation across the oxazole ring and adjacent double bonds provides additional stabilization. nih.gov
Energy profiling involves calculating the energy of the molecule as a function of one or more rotatable bonds (torsion angles). This allows for the mapping of the potential energy surface and the identification of local and global energy minima, which correspond to the most likely conformations of the molecule.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods play a pivotal role in the prediction and interpretation of spectroscopic data, including NMR, IR, and UV-Visible spectra. aip.org These theoretical predictions can confirm experimentally determined structures and help in the assignment of spectral bands. researchgate.netnih.gov
For example, theoretical calculations have been used to compare predicted ¹³C NMR chemical shifts with experimental data for oxazole-4-carboxylic acid derivatives, which can help to confirm or question proposed molecular structures. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate NMR spectra (¹H, ¹³C), and the results are often compared with experimental spectra to validate the findings. ucm.es
In the realm of vibrational spectroscopy, DFT calculations are used to predict the IR and Raman spectra of molecules. nih.gov The calculated vibrational frequencies and modes are then correlated with the experimental spectra, allowing for a detailed assignment of the observed bands. researchgate.netnih.gov Similarly, Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. ucm.es These computational spectroscopy tools are invaluable for correlating spectral features with the underlying electronic and structural properties of the molecule. aip.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in drug design for optimizing lead compounds to enhance their potency and selectivity.
In a QSAR study, molecular descriptors (physicochemical, electronic, or structural properties) are calculated for a set of molecules with known activities. Statistical methods are then used to build a model that predicts the activity of new, untested compounds based on their descriptors. Both 2D-QSAR and 3D-QSAR models are developed. nih.govnih.gov
For analogues like 1,2,4-triazole (B32235) bearing compounds, 3D-QSAR models have been developed to understand the structural requirements for inhibiting enzymes like COX-2. nih.gov These models generate contour maps that visualize regions where specific properties (e.g., steric bulk, hydrogen bond donors/acceptors, hydrophobic character) are favorable or unfavorable for activity. nih.gov For example, a 3D-QSAR study might reveal that a hydrogen bond donor is favorable near the amino group of a thiazole or oxazole moiety, while hydrophobic features are preferred in other regions of the molecule. nih.gov Such models provide clear, visual guidance for the rational design and optimization of new, more potent analogues. mdpi.com
Advanced Analytical Techniques for Research Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the chemical environment, connectivity, and spatial relationships of atoms. ipb.pt
In a typical ¹H NMR spectrum of the target compound, distinct signals corresponding to each unique proton would be expected. The protons on the aminophenyl ring would appear in the aromatic region, with their chemical shifts and splitting patterns revealing their substitution pattern and coupling with adjacent protons. Another characteristic signal would be a singlet for the lone proton on the oxazole (B20620) ring. nih.gov The protons of the primary amine (NH₂) and the carboxylic acid (OH) group would also produce signals, which are often broad and may have variable chemical shifts depending on the solvent and concentration. nih.gov
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The spectrum would show distinct resonances for the carbons of the phenyl ring, the oxazole ring, and the carboxyl group. nih.gov The chemical shifts of these signals are indicative of the carbon's hybridization and electronic environment. For instance, the carbon of the carboxyl group (C=O) would appear significantly downfield. nih.gov
To unambiguously assign all proton and carbon signals, especially in complex regions of the spectrum, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized. These advanced techniques reveal correlations between protons that are coupled to each other (COSY) and correlations between protons and the carbons they are directly attached to (HSQC) or separated by two or three bonds from (HMBC), allowing for a complete and confident assembly of the molecular structure.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on structurally similar compounds. Actual experimental values may vary.
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (COOH) | 12.0 - 13.0 (broad s) | 160.0 - 165.0 |
| Oxazole C-H | 8.5 - 9.0 (s) | 138.0 - 142.0 |
| Phenyl C-H | 6.6 - 7.5 (m) | 115.0 - 132.0 |
| Amine (NH₂) | 5.0 - 5.5 (broad s) | Not Applicable |
| Oxazole C2 (attached to phenyl) | Not Applicable | 150.0 - 160.0 |
| Phenyl C (attached to NH₂) | Not Applicable | 140.0 - 145.0 |
| Phenyl C (attached to Oxazole) | Not Applicable | 120.0 - 125.0 |
| Oxazole C4 (attached to COOH) | Not Applicable | 108.0 - 112.0 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Synthesis Research
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In synthesis research, it is crucial for confirming the molecular weight of a target compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence. mdpi.com
For this compound, the molecular formula is C₁₀H₈N₂O₃, corresponding to a monoisotopic mass of 204.0535 g/mol . chemicalbook.com An HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would aim to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The experimentally measured mass would be compared to the calculated exact mass. A match within a very narrow tolerance (typically <5 ppm) provides strong evidence for the correct elemental formula, confirming that the desired product has been synthesized. nih.gov
In addition to molecular weight confirmation, MS/MS (tandem mass spectrometry) experiments can be performed to study the fragmentation patterns of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, researchers can gain further structural information that corroborates the proposed connectivity of the atoms. nih.gov
Table 2: HRMS Data for this compound
| Parameter | Information |
|---|---|
| Molecular Formula | C₁₀H₈N₂O₃ |
| Calculated Exact Mass ([M]) | 204.0535 |
| Ionization Mode | ESI (Positive or Negative) |
| Expected Ion (Positive) | [M+H]⁺ |
| Calculated Exact Mass ([M+H]⁺) | 205.0608 |
| Expected Ion (Negative) | [M-H]⁻ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic properties of a molecule.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers), making IR spectroscopy an excellent tool for identifying their presence. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to its key functional groups. A very broad band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid group. nih.gov The C=O stretch of the carboxylic acid would appear as a strong, sharp band around 1700 cm⁻¹. The N-H stretching vibrations of the primary amine would typically be observed as two bands in the 3300-3500 cm⁻¹ region. mdpi.com Additional bands corresponding to aromatic C-H, C=C, C=N, and C-O stretches would also be present, providing a unique "fingerprint" for the compound. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings and heterocycles. The spectrum of this compound would be expected to show absorption maxima (λmax) in the UV region, resulting from π→π* transitions within the conjugated system formed by the phenyl and oxazole rings. The position and intensity of these absorption bands are sensitive to the extent of conjugation and the presence of auxochromic groups like the amino group. mdpi.comresearchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretch | 3300 - 3500 (two bands) |
| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 (very broad) |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Carboxylic Acid (C=O) | Stretch | 1680 - 1720 (strong) |
| Aromatic (C=C) / Oxazole (C=N) | Stretch | 1450 - 1650 |
| C-N Stretch | Stretch | 1250 - 1350 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a compound in its solid, crystalline state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. eurjchem.com
Table 4: Parameters Determined by Single-Crystal X-ray Crystallography
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements present in the crystal lattice. |
| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. |
| Bond Lengths | The distances between bonded atoms (e.g., C-C, C=N, C=O). |
| Bond Angles | The angles formed between three connected atoms (e.g., C-N-C). |
| Torsion (Dihedral) Angles | The angle between planes defined by four connected atoms, describing molecular conformation. |
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC)
Chromatographic methods are essential for both the purification of synthesized compounds and the assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution and sensitivity. mdpi.com
For analyzing this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed. In this setup, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase (e.g., a mixture of water and acetonitrile or methanol, often with an acid modifier like formic acid) is then pumped through the column. The compound and any impurities are separated based on their differing affinities for the stationary and mobile phases.
The purity of the sample is determined by monitoring the column eluent with a detector, commonly a UV detector set to a wavelength where the compound absorbs strongly. A pure sample will ideally produce a single, sharp, and symmetrical peak in the resulting chromatogram. The area of this peak is proportional to the concentration of the compound, allowing for quantification and purity assessment, often expressed as a percentage. HPLC is a critical quality control step to ensure that a sample is free of starting materials, by-products, or other contaminants before further use. nih.gov
Table 5: Typical Parameters for HPLC Purity Analysis
| Parameter | Example Specification |
|---|---|
| Technique | Reversed-Phase HPLC (RP-HPLC) |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Gradient or isocratic elution with Water/Acetonitrile or Water/Methanol (often with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector (e.g., at 254 nm or λmax) |
| Output | Chromatogram showing retention time (t_R) and peak area |
Applications in Chemical Biology, Materials Science, and Agrochemical Research
Role as Building Blocks and Molecular Probes in Chemical Biology
Oxazoles are a vital class of five-membered heterocyclic compounds that are recognized as valuable building blocks in the synthesis of natural products and bioactive molecules. nih.gov The structure of 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid incorporates this privileged scaffold. Its utility in chemical biology stems from the three key functional components: the primary amino group, the oxazole (B20620) core, and the carboxylic acid. These allow for sequential and orthogonal chemical modifications, making it an ideal starting point for constructing more complex molecules and chemical libraries.
The aminophenyl-oxazole core shares structural similarities with aminophenyl-benzothiazole derivatives, which are known for their intriguing photophysical properties, including Excited State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE). mdpi.com These characteristics are foundational for the development of molecular probes and sensors. mdpi.com Derivatives of 2-(2'-aminophenyl)benzothiazole have been successfully employed for bioimaging and as sensors for various cations and anions. mdpi.com This suggests a strong potential for this compound to serve as a core scaffold for fluorescent probes designed to detect specific analytes or report on microenvironmental changes within biological systems.
Integration into Peptidomimetics and Complex Molecular Architectures
Peptides are crucial biological regulators, but their therapeutic use can be hampered by poor stability and cell permeability. nih.gov To overcome these limitations, researchers develop peptidomimetics, which are molecules that mimic the structure and function of natural peptides. Oxazole-containing amino acids are particularly useful building blocks for creating peptidomimetics. nih.gov The incorporation of an oxazole ring into a peptide backbone confers conformational rigidity and enhances stability against enzymatic degradation. nih.gov
The structure of this compound is well-suited for this purpose. The carboxylic acid can be coupled to the N-terminus of a peptide chain, while the amino group can be linked to the C-terminus of another amino acid or peptide segment. This allows it to be seamlessly integrated into peptide sequences, creating novel structures with tailored biological activities. Naturally occurring oxazole-containing peptides, many of which are isolated from marine organisms, exhibit a broad range of biological effects, including antibacterial, antiviral, and cytotoxic activities. nih.gov This precedent highlights the potential for synthetic peptidomimetics derived from this compound to become a source of new therapeutic agents.
Potential in Catalyst and Ligand Design Research
The development of novel ligands is crucial for advancing transition metal catalysis. The this compound molecule possesses strategically positioned nitrogen and oxygen atoms (the amino nitrogen, the oxazole nitrogen, and the carboxylic oxygen), making it an attractive candidate for a tridentate ligand. This chelation capability is analogous to that seen in 2-(2′-aminophenyl)benzothiazole derivatives, which have been successfully used to create pincer-type ligands for coordination chemistry and catalysis. mdpi.com
The resulting metal complexes could exhibit unique catalytic activities for a range of organic transformations. Furthermore, polymers containing oxazoline (B21484) units have been investigated as functional supporters for catalysts, where they can be processed into fibers to support sol-gel reactions for creating inorganic catalysts. researchgate.net The bifunctional nature of this compound allows for its potential polymerization to create materials that could act as macromolecular ligands or catalyst supports.
Exploration in Advanced Materials (e.g., Polymers, Coatings)
The rigid, aromatic structure of the aminophenyl-oxazole core is a desirable feature for the creation of high-performance polymers. Research on related structures has shown that aromatic polyamides incorporating benzoxazole (B165842) groups exhibit excellent thermal stability. researchgate.net Monomers such as 2-(4-carboxyphenyl)benzoxazole-5- and 6-carboxylic acids have been used to synthesize poly(amide-benzoxazole)s with high inherent viscosities and solubility in aprotic polar solvents. researchgate.net By analogy, this compound could be used as a monomer in polycondensation reactions with diacyl chlorides or dicarboxylic acids to produce novel polyamides or poly(amide-oxazole)s with potentially high thermal resistance and specific mechanical properties suitable for films and coatings.
Additionally, the primary amino group offers a route to other functional materials. For instance, the structurally related 2-(4'-aminophenyl)-4-quinoline carboxylic acid has been used as a precursor for azo dyes. researchgate.net Diazotization of the amino group on this compound followed by coupling with various aromatic compounds could yield a new class of azo dyes for coloring textile fibers or for use in other coating applications. researchgate.net
Research into Agrochemical Potential (e.g., Pesticide Utility)
Oxazole derivatives are a well-established class of compounds in agrochemical research, with many exhibiting potent biological activities. bohrium.com The oxazole ring is a key structural feature in various commercial and investigational fungicides, insecticides, and herbicides. bohrium.comresearchgate.net Research has demonstrated that modifications to the substituents on the oxazole and any associated phenyl rings can significantly influence the spectrum and potency of the biological activity. bohrium.com
For example, various oxazole compounds have shown significant antifungal activity against plant pathogens like Botrytis cinerea and Magnaporthe oryzae. bohrium.com Others have demonstrated insecticidal or acaricidal effects by inhibiting crucial biological processes like chitin (B13524) synthesis in mites. bohrium.com The presence of the aminophenyl and carboxylic acid groups on the this compound scaffold provides ample opportunities for chemical modification to explore and optimize its potential as a lead structure for new plant protection agents. The structure-activity relationships of related oxazole derivatives suggest that this compound is a promising candidate for synthesis and screening programs aimed at discovering novel agrochemicals. bohrium.com
Emerging Research Directions and Future Outlook
Integration with Artificial Intelligence and Machine Learning in Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of novel compounds based on the 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid scaffold. These computational tools can analyze vast datasets to identify promising drug candidates in a fraction of the time required by traditional methods. mdpi.com
| AI/ML Application Area | Potential Impact on Oxazole (B20620) Research | Key Technologies | Reference |
|---|---|---|---|
| Virtual Screening | Rapidly identify derivatives of this compound with high binding affinity to therapeutic targets. | Deep Learning, Docking Simulations | mdpi.com |
| Property Prediction | Forecast ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties to reduce late-stage failures. | Graph Neural Networks, Transfer Learning | astrazeneca.com |
| De Novo Design | Generate novel oxazole-based structures with desired pharmacological profiles. | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | wur.nl |
| Synthesis Planning | Predict optimal synthetic routes, improving efficiency and yield. | Natural Language Processing, Reaction Informatics | mdpi.com |
Flow Chemistry and Continuous Manufacturing Research for Scalable Synthesis
For the scalable and safe synthesis of this compound and its derivatives, flow chemistry and continuous manufacturing represent a significant leap forward. ijpsonline.com Unlike traditional batch processing, continuous flow methods offer enhanced safety, efficiency, and waste reduction. ijpsonline.comresearchgate.net This technology is particularly advantageous for managing exothermic reactions and handling hazardous intermediates, which can be challenges in conventional oxazole synthesis. researchgate.net
Research into the flow synthesis of heterocycles like oxadiazoles (B1248032) has demonstrated the ability to achieve high yields in short residence times, often under 10 minutes. nih.govnih.gov These systems can incorporate in-line purification and extraction steps, eliminating tedious manual operations and streamlining the entire production process. nih.govnih.gov Applying these principles to the synthesis of this compound could enable on-demand, gram-scale production, facilitating further research and development. acs.orgnih.gov The development of a fully automated, multi-step continuous flow process would be a key objective for the efficient manufacturing of this compound. researchgate.net
Photoredox Catalysis and Electrosynthesis in Oxazole Chemistry
Modern synthetic chemistry is increasingly focused on green and sustainable methods, with photoredox catalysis and electrosynthesis emerging as powerful tools for constructing oxazole rings. acs.orgacs.org Visible-light-induced photoredox catalysis provides a mild and sustainable pathway to synthesize polysubstituted oxazoles from readily available starting materials. acs.orgacs.orgresearchgate.net This approach often uses low-cost organic dyes or metal complexes (e.g., Ruthenium) as catalysts and can be performed at room temperature, significantly reducing the energy consumption associated with traditional high-temperature methods. acs.orgresearchgate.net
Similarly, electrosynthesis offers a green alternative by using electricity to drive chemical reactions, thereby avoiding the need for stoichiometric chemical oxidants. acs.orgrsc.org Electrochemical methods for synthesizing polysubstituted oxazoles have been developed using simple starting materials like ketones and acetonitrile, demonstrating high efficiency and broad functional group tolerance. acs.orgchemistryviews.org These reactions are often conducted at room temperature in undivided cells, simplifying the experimental setup. researchgate.net Applying these innovative catalytic strategies to the synthesis of this compound could lead to more environmentally friendly and efficient production routes.
| Method | Key Features | Typical Catalysts/Reagents | Advantages | Reference |
|---|---|---|---|---|
| Visible-Light Photoredox Catalysis | Uses light energy to initiate reactions. | Organic Dyes, [Ru(bpy)3]Cl2, Iridium Complexes | Mild reaction conditions, green and sustainable, high functional group tolerance. | acs.orgacs.orgresearchgate.net |
| Electrosynthesis | Driven by electric current, avoids chemical oxidants. | Carbon felt electrodes, KI (mediator), LiClO4 (electrolyte) | High atom economy, oxidant-free, proceeds at room temperature. | acs.orgchemistryviews.orgresearchgate.netrsc.org |
Novel Applications in Supramolecular Chemistry and Self-Assembly
The unique structural features of this compound, which combines an aromatic heterocycle with amino and carboxylic acid functional groups, make it an intriguing building block for supramolecular chemistry and self-assembly. Amino acid derivatives are well-known for their capacity to self-assemble into a variety of functional nanomaterials with excellent biocompatibility. rsc.org
The oxazole core, along with the appended functional groups, can participate in a range of non-covalent interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. nih.govnih.gov These interactions can be programmed to direct the self-assembly of molecules into well-defined nanostructures such as nanofibers, vesicles, or hydrogels. Such materials have potential applications in drug delivery, tissue engineering, and sensing. While research on oxazoles in this context is still emerging, related N-heterocycles like 1,2,3-triazoles have been successfully used to create macrocycles for anion recognition and to construct mechanically interlocked molecules like rotaxanes. nih.gov Future research could explore the self-assembling properties of amphiphilic derivatives of this compound for various biomedical applications. rsc.org
Sustainability and Green Chemistry Perspectives in Oxazole Research
The principles of green chemistry are becoming central to the synthesis of oxazole derivatives. ijpsonline.com The goal is to reduce or eliminate the use of hazardous substances, minimize waste, and lower energy consumption. kthmcollege.ac.in For the synthesis of this compound, this involves moving away from harsh reagents and volatile organic solvents.
Several green synthetic approaches are being actively researched. ijpsonline.com Microwave-assisted and ultrasound-assisted syntheses can dramatically reduce reaction times and improve yields. ijpsonline.commdpi.com The use of alternative reaction media, such as ionic liquids or deep-eutectic solvents (DES), offers benefits like catalyst/solvent recyclability. ijpsonline.commdpi.com Furthermore, developing one-pot, multi-component reactions and employing metal-free or reusable catalysts are key strategies to enhance the sustainability of oxazole synthesis. kthmcollege.ac.inmdpi.com These green methods not only reduce the environmental impact but also often lead to increased reaction performance and product purity compared to conventional techniques. ijpsonline.com
Q & A
Q. What are the standard synthetic routes for 2-(2-Amino-phenyl)-oxazole-4-carboxylic acid, and how is purity validated?
The compound is typically synthesized via hydrolysis of ester precursors under basic conditions. For example, intermediates are dissolved in THF and treated with LiOH at room temperature (3–24 hours), followed by acidification (pH ~2) using HCl. The product is extracted with Et₂O, dried, and concentrated . Purity is validated via ¹H NMR (e.g., integration of aromatic protons and oxazole signals) and HPLC (≥99% purity) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm, oxazole protons at δ 7.5–8.5 ppm) and confirms regiochemistry .
- IR Spectroscopy : Identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₈N₂O₃, [M+H]⁺ = 205.0612) .
Q. What purification strategies are effective for isolating this compound?
After acid-base extraction, column chromatography (silica gel, eluent: EtOAc/hexane gradients) resolves polar impurities. For high-purity yields (>99%), recrystallization from ethanol/water mixtures is recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Q. How do researchers resolve contradictions in spectral data for oxazole derivatives?
Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from:
- Tautomerism : Oxazole rings can exhibit keto-enol tautomerism, altering proton environments. Use variable-temperature NMR to identify dynamic equilibria .
- Impurity Interference : Trace solvents (e.g., residual THF) may overlap with target signals. Purify via preparative HPLC .
Q. What methodologies are used to evaluate the biological activity of this compound?
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorescence-based protocols (IC₅₀ determination) .
- Cellular Uptake Studies : Radiolabel the compound (e.g., ¹⁴C) and quantify intracellular accumulation via scintillation counting .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- pH Stability : The carboxylic acid group decomposes above pH 8 (deprotonation leads to solubility changes). Store at pH 4–6 in aqueous buffers .
- Thermal Stability : Degrades at >80°C; lyophilize for long-term storage .
Q. What computational approaches predict the reactivity of this compound in synthetic pathways?
- DFT Calculations : Model electrophilic aromatic substitution at the oxazole ring (e.g., Fukui indices identify reactive sites) .
- Molecular Docking : Predict binding affinity to biological targets (e.g., ATP-binding pockets) using AutoDock Vina .
Q. How is regioselectivity achieved in modifying the oxazole ring without disrupting the amino-phenyl group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
